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Compound of Interest

Compound Name:
Benzyl 2-oxopiperidine-1-

carboxylate

Cat. No.: B181402 Get Quote

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone in

medicinal chemistry and a prevalent structural motif in a vast number of therapeutic agents.[1]

[2] Its conformational flexibility and ability to form key intermolecular interactions make it an

ideal framework in drug design.[1] This guide provides a comparative analysis of the piperidine

scaffold against other common heterocyclic systems, offering experimental data to inform

scaffold selection in drug discovery programs. Piperidine-containing compounds are integral to

over twenty classes of pharmaceuticals, highlighting their significance in the industry.[3][4]

Physicochemical and Pharmacokinetic Profile
Comparison
The selection of a heterocyclic scaffold profoundly influences a drug candidate's

physicochemical properties, which in turn dictate its pharmacokinetic profile. Piperidine is often

compared with other saturated heterocycles like piperazine and morpholine.

Physicochemical Properties: Piperidine is generally more lipophilic and basic compared to

piperazine and morpholine.[5][6] The dual nitrogen atoms in piperazine give it two pKa values

and higher water solubility, which can be advantageous but also presents a potential metabolic

liability.[5][6] Morpholine's pKa is closer to physiological pH, which can be beneficial for

solubility and brain permeability.[5]

Table 1: Comparative Physicochemical Properties of Common Heterocyclic Scaffolds
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Scaffold Structure pKa
Calculated
logP (cLogP)

Aqueous
Solubility

Piperidine ~11.22[6] ~0.84[6] Miscible[6]

Piperazine
pKa1: ~5.4,

pKa2: ~9.7[6]
~-1.1[6] Freely Soluble[6]

| Morpholine | | ~8.4[5] | ~-0.85[5] | Miscible |

Pharmacokinetic Properties: The choice of scaffold impacts metabolic stability, cell

permeability, and plasma protein binding. While substituent-dependent, the inherent properties

of the core ring are a critical starting point. For instance, the presence of the piperidine motif

can enhance druggability by being relatively metabolically stable and facilitating transport

across biological membranes, often with reduced toxicity.[7]

Table 2: General Comparative Pharmacokinetic Characteristics

Property Piperidine Piperazine Morpholine

Metabolic Stability

Generally stable,
but can be a site of
metabolism
depending on
substitution.[6][7]

Can be a site of
metabolic liability
due to two N-
atoms.[6]

The ether oxygen
can influence
metabolic
pathways.

Permeability (e.g.,

Caco-2)

Lipophilicity can

enhance permeability,

but is highly

dependent on

derivatives.[6]

Can act as a

permeation enhancer,

potentially improving

oral absorption.[6]

Generally hydrophilic,

which may reduce

passive permeability.

| Plasma Protein Binding | Tends to be higher for more lipophilic derivatives.[6] | Can be

modulated via substitution at two positions.[6] | Typically lower due to hydrophilicity. |

Impact on Biological Activity and Selectivity
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The scaffold itself is a key determinant of a compound's biological activity and selectivity

profile. A direct comparison of compounds where only the heterocyclic scaffold is varied

provides clear evidence of this influence.

In a study comparing heterocyclic scaffolds in a series of potential anticancer agents, the

piperazine-containing compounds demonstrated the most potent activity against A549 (lung

cancer) and M-HeLa (cervical cancer) cell lines, with IC50 values comparable to the standard

drug doxorubicin.[5] The piperidine derivative showed moderate and selective activity, while the

morpholine derivative was largely inactive, underscoring the dramatic effect the scaffold choice

can have on biological outcomes.[5]

Table 3: Example of Scaffold Impact on Anticancer Activity (IC50 in µM)

Scaffold A549 (Lung Cancer) M-HeLa (Cervical Cancer)

Piperidine Derivative 18.23[5] >50[5]

Piperazine Derivative 1.82[5] 2.13[5]

Morpholine Derivative >50[5] >50[5]

| Doxorubicin (Control) | 1.21[5] | 1.98[5] |

Data is illustrative of a specific chemical series and not universally applicable.[5]

Scaffold choice also critically affects receptor selectivity. In one case, replacing a piperazine

ring with a piperidine did not significantly change affinity for the histamine H3 receptor but

drastically increased affinity for the σ1 receptor by several orders of magnitude.[6] This

highlights the scaffold's role in fine-tuning interactions with off-target proteins.

Visualization of Key Concepts
Diagrams are essential for visualizing complex biological and chemical workflows.
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Caption: A generalized workflow for scaffold-based drug discovery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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